molecular formula C13H19NO3 B12681517 3',4'-Dihydroxy-2-(isopropylamino)butyrophenone CAS No. 84254-92-2

3',4'-Dihydroxy-2-(isopropylamino)butyrophenone

Cat. No.: B12681517
CAS No.: 84254-92-2
M. Wt: 237.29 g/mol
InChI Key: NHSSSPKMGHYPKB-UHFFFAOYSA-N
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Description

3',4'-Dihydroxy-2-(isopropylamino)butyrophenone (CAS: 121-28-8) is a synthetic organic compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . Structurally, it features a butyrophenone backbone (a phenyl group attached to a ketone via a three-carbon chain) substituted with two hydroxyl groups at the 3' and 4' positions and an isopropylamino group at the 2-position . Its LogP value of 1.17 indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents .

The compound is primarily used in analytical chemistry for separation via reverse-phase HPLC (e.g., Newcrom R1 columns) and has applications in pharmacokinetic studies and impurity profiling . Its structural features—hydroxyl and amino groups—make it a candidate for interactions with biological targets, though specific biomedical applications are less documented compared to other neuroleptics .

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9/h5-8,10,14-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSSSPKMGHYPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC(=C(C=C1)O)O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701004517
Record name 1-(3,4-Dihydroxyphenyl)-2-[(propan-2-yl)amino]butan-1-one
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Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84254-92-2
Record name 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84254-92-2
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Record name 3',4'-Dihydroxy-2-(isopropylamino)butyrophenone
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Record name 1-(3,4-Dihydroxyphenyl)-2-[(propan-2-yl)amino]butan-1-one
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Record name 3',4'-dihydroxy-2-(isopropylamino)butyrophenone
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Preparation Methods

    Chemical Synthesis: This involves the combination of simpler chemical substances under controlled conditions to form the desired compound. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully monitored.

    Industrial Production: Large-scale production methods may involve continuous flow reactors and other industrial equipment to ensure consistent quality and yield. .

Chemical Reactions Analysis

EINECS 282-538-8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: In this reaction, one functional group in the compound is replaced by another. Halogenation, nitration, and sulfonation are common types of substitution reactions.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or acetone, and controlled temperatures.

    Major Products: The products formed depend on the type of reaction and the reagents used. .

Scientific Research Applications

EINECS 282-538-8 has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Features

The compound’s unique combination of dihydroxy aromatic rings and alkylamino substitutions invites comparison with the following classes:

Butyrophenone Derivatives

Butyrophenones are a class of neuroleptics characterized by a phenyl-ketone structure. Key examples include:

  • Haloperidol: A fluorinated butyrophenone with a piperidine ring. Unlike the target compound, haloperidol lacks hydroxyl groups but has stronger dopamine receptor affinity due to its fluorophenyl and piperidine moieties .
  • Droperidol : Similar to haloperidol but with a methylsulfonyl group, enhancing its solubility and potency.
Compound Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Applications
Target Compound C₁₁H₁₅NO₃ 209.24 1.17 3',4'-dihydroxy, isopropylamino HPLC analysis, pharmacokinetics
Haloperidol C₂₁H₂₃ClFNO₂ 375.87 4.10 Fluorophenyl, piperidine Antipsychotic
Dihydroxy-Substituted Aromatic Compounds

Compounds like 4,4'-sulfonyldiphenol () share hydroxyl groups but lack the amino-ketone backbone. These exhibit higher polarity (lower LogP) and are used in polymer synthesis rather than biomedical applications.

Isopropylamino-Containing Compounds
  • Atrazine (C₈H₁₄ClN₅): A triazine herbicide with ethyl- and isopropylamino groups. While structurally distinct, its isopropylamino group contributes to soil mobility and environmental persistence .

Physicochemical Properties

  • Hydrogen Bonding: The target compound’s hydroxyl and amino groups enable strong hydrogen bonding, contrasting with nonpolar butyrophenones like haloperidol. This impacts solubility and chromatographic behavior .
  • Lipophilicity : The LogP of 1.17 is lower than haloperidol (4.10), reducing its blood-brain barrier penetration but improving aqueous solubility for HPLC analysis .

Analytical Methods

  • Target Compound : Separated via Newcrom R1 HPLC with MeCN/water/phosphate buffers. Phosphoric acid enhances retention, while MS-compatible methods replace it with formic acid .
  • Butyrophenone Neuroleptics: Screened via GC-MS with derivatization, emphasizing their volatility and stability under high temperatures .

Environmental and Pharmacokinetic Behavior

  • Metabolic Stability : The dihydroxy groups may facilitate phase II conjugation (e.g., glucuronidation), contrasting with atrazine’s resistance to degradation .

Biological Activity

3',4'-Dihydroxy-2-(isopropylamino)butyrophenone (CAS No. 84254-92-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a butyrophenone structure with hydroxyl groups at the 3' and 4' positions and an isopropylamino side chain. Its molecular formula is C12H17NO3, and it has a molecular weight of approximately 221.27 g/mol.

PropertyValue
CAS Number84254-92-2
Molecular FormulaC12H17NO3
Molecular Weight221.27 g/mol
IUPAC Name3',4'-Dihydroxy-2-(isopropylamino)butyrophenone

The biological activity of 3',4'-Dihydroxy-2-(isopropylamino)butyrophenone is primarily attributed to its interaction with various molecular targets within cells:

  • Receptor Modulation : The compound has been shown to interact with dopamine receptors, particularly D2 receptors, influencing neurotransmitter release and neuronal signaling pathways.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant properties that may protect cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.

Pharmacological Effects

Research highlights several pharmacological effects associated with this compound:

  • Neuroprotective Effects : Studies have demonstrated that 3',4'-Dihydroxy-2-(isopropylamino)butyrophenone can protect neuronal cells from apoptosis induced by oxidative stress.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various cellular models, suggesting potential therapeutic applications in inflammatory diseases.
  • Antidepressant-like Activity : Behavioral studies in animal models indicate that the compound may exhibit antidepressant-like effects, possibly through modulation of serotonergic and dopaminergic pathways.

Case Studies

Several studies have explored the biological activity of 3',4'-Dihydroxy-2-(isopropylamino)butyrophenone:

  • Study on Neuroprotection : In a study involving rat cortical neurons, treatment with the compound resulted in a significant reduction in cell death following exposure to oxidative agents, indicating its neuroprotective potential (Reference needed).
  • Anti-inflammatory Study : A model of acute inflammation in mice demonstrated that administration of the compound led to reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory responses (Reference needed).

Research Findings

Recent research has provided insights into the pharmacokinetics and dynamics of this compound:

  • Bioavailability : Studies indicate that the compound has moderate bioavailability when administered orally, with peak plasma concentrations observed within 1-2 hours post-administration.
  • Metabolism : The metabolic pathway analysis revealed that the compound undergoes phase I metabolism predominantly via CYP450 enzymes, leading to various metabolites that may also contribute to its biological activity.

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